Tris(2-benzimidazolylmethyl)amine

Catalog No.
S752949
CAS No.
64019-57-4
M.F
C24H21N7
M. Wt
407.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-benzimidazolylmethyl)amine

CAS Number

64019-57-4

Product Name

Tris(2-benzimidazolylmethyl)amine

IUPAC Name

1-(1H-benzimidazol-2-yl)-N,N-bis(1H-benzimidazol-2-ylmethyl)methanamine

Molecular Formula

C24H21N7

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C24H21N7/c1-2-8-17-16(7-1)25-22(26-17)13-31(14-23-27-18-9-3-4-10-19(18)28-23)15-24-29-20-11-5-6-12-21(20)30-24/h1-12H,13-15H2,(H,25,26)(H,27,28)(H,29,30)

InChI Key

YQIGEJHOYBUSLR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5

Metal ion coordination:

Tris(2-benzimidazolylmethyl)amine exhibits the ability to chelate various metal ions due to the presence of nitrogen atoms in its structure. This property makes it a potential candidate for developing selective metal ion sensors and separation materials. Studies have shown its effectiveness in binding metal ions like copper, nickel, and cobalt.

Biomedical applications:

Due to its benzimidazole moieties, tris(2-benzimidazolylmethyl)amine has been explored for its potential in various biomedical applications. Research suggests its ability to:

  • Inhibit enzymes: Studies have shown that this compound can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are implicated in Alzheimer's disease and other neurodegenerative disorders. []
  • Act as an anti-cancer agent: Preliminary research indicates that tris(2-benzimidazolylmethyl)amine might possess anti-cancer properties, potentially through its interaction with DNA. However, further investigation is needed to understand its mechanisms and efficacy.

Material science applications:

The unique structure of tris(2-benzimidazolylmethyl)amine makes it a potential candidate for developing new materials with interesting properties. Studies have explored its use in:

  • Polymers: Incorporation of this molecule into polymers can lead to materials with enhanced thermal stability and flame retardancy.
  • Organic light-emitting diodes (OLEDs): Research suggests that tris(2-benzimidazolylmethyl)amine can be used as a hole transport material in OLEDs, potentially improving their efficiency and performance.

Tris(2-benzimidazolylmethyl)amine is a tripodal ligand characterized by its three benzimidazole moieties connected to a central amine group. Its chemical formula is C24H21N7C_{24}H_{21}N_7, and it features a unique structural arrangement that allows it to coordinate with various metal ions effectively. The presence of multiple nitrogen atoms in the benzimidazole rings enhances its chelating ability, making it a valuable compound in coordination chemistry and materials science.

NTB's primary mechanism of action lies in its ability to complex with metal ions. These complexes can exhibit various properties depending on the specific metal involved. For instance, some NTB-metal complexes have been studied for their potential role in:

  • Mercury Ion Removal

    NTB can be incorporated into metal-organic frameworks (MOFs) to capture mercury ions (Hg^2+) from water. The benzimidazole groups likely play a role in attracting and binding the mercury ions through electrostatic interactions.

  • Carbon Dioxide Conversion

    NTB-zinc complexes have been investigated as carbonic anhydrase mimics, enzymes that convert carbon dioxide (CO2) to bicarbonate (HCO3^-) []. The mechanism involves the coordination of CO2 to the metal center within the NTB complex, facilitating its conversion.

Future Research Directions

NTB's potential applications in various fields are still being explored. Some promising areas of research include:

  • Development of new MOFs

    Combining NTB with different metals to create MOFs with enhanced properties for applications like gas storage, separation, and catalysis.

  • Enzyme Mimicry

    Further investigation of NTB-metal complexes for mimicking the activity of various enzymes, potentially leading to new biocatalysis applications.

  • Metal Ion Sequestration

    Exploring the use of NTB for selective removal of other toxic metal ions from water or wastewater.

, particularly those involving metal coordination. It can form stable complexes with transition metals such as copper, nickel, and lanthanides. For instance, the ligand has been utilized to synthesize copper(II) complexes, where it acts as a tetradentate ligand coordinating through both the tertiary nitrogen atom and the nitrogen atoms of the benzimidazole rings . The reaction mechanisms often involve coordination through soft base interactions, which are critical in forming stable metal-ligand complexes.

The biological activity of tris(2-benzimidazolylmethyl)amine has garnered attention due to its potential applications in biochemistry. It has been explored as a model compound for carbonic anhydrase, an enzyme crucial for regulating pH and carbon dioxide transport in biological systems . Additionally, studies indicate that its metal complexes may exhibit antibacterial properties, making it a candidate for further research in medicinal chemistry.

Tris(2-benzimidazolylmethyl)amine can be synthesized through several methods:

  • Condensation Reaction: The most common method involves the condensation of 2-benzimidazolecarboxaldehyde with a suitable amine under acidic conditions.
  • Metal-Directed Synthesis: This method utilizes metal ions to facilitate the formation of the ligand structure, allowing for more controlled synthesis .
  • Post-Synthetic Modification: Existing metal complexes can be modified to incorporate tris(2-benzimidazolylmethyl)amine, enhancing their properties for specific applications .

Tris(2-benzimidazolylmethyl)amine finds applications across various fields:

  • Coordination Chemistry: It is widely used as a ligand in synthesizing metal complexes for catalysis and materials science.
  • Sensors: Its ability to chelate metal ions makes it useful in developing sensors for detecting heavy metals in environmental samples .
  • Biochemical Models: The compound serves as a model for studying enzyme mechanisms and interactions due to its structural similarities with biological ligands.

Interaction studies involving tris(2-benzimidazolylmethyl)amine focus on its chelation properties with various metal ions. Research has demonstrated that this ligand can effectively bind soft acids like mercury(II) and cadmium(II) ions through both electrostatic interactions and chelation mechanisms . These studies are essential for understanding the environmental implications of heavy metal pollution and developing remediation strategies.

Several compounds share structural or functional similarities with tris(2-benzimidazolylmethyl)amine. Here are some notable examples:

Compound NameStructure/PropertiesUniqueness
N,N′-bis(2-benzimidazolylmethyl)amineContains two benzimidazole groupsLess complex than tris(2-benzimidazolylmethyl)amine
N,N,N′-tris(benzimidazolylmethyl)amineSimilar tripodal structure but lacks tertiary amineLacks the central amine functionality
1,3-Bis(benzimidazol-2-yl)ureaUrea derivative with benzimidazole moietiesDifferent functional groups affecting reactivity

Tris(2-benzimidazolylmethyl)amine is unique due to its tripodal structure that allows for enhanced coordination properties and versatile applications across chemistry and biology. Its ability to form stable complexes with various metals distinguishes it from similar compounds that may have fewer coordination sites or different functional groups.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(1H-Benzimidazol-2-yl)-N,N-bis[(1H-benzimidazol-2-yl)methyl]methanamine

Dates

Modify: 2023-08-15

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